![molecular formula C21H21N3O3S B5635945 3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-3-phenylpropanamide](/img/structure/B5635945.png)
3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-3-phenylpropanamide
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Overview
Description
Synthesis Analysis
Synthesis of compounds similar to 3-(1,3-Benzodioxol-5-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-3-phenylpropanamide often involves microwave-assisted facile methods or reactions catalyzed by metals such as Mn(II) to form the desired thiadiazole and benzamide derivatives. For example, microwave-assisted synthesis has been employed to create Schiff’s bases containing thiadiazole and benzamide groups, demonstrating the effectiveness of solvent-free conditions in synthesizing biologically active molecules (Tiwari et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds with thiadiazole and benzamide functionalities has been characterized through techniques such as IR, NMR, and mass spectral studies, as well as X-ray diffraction. These analyses confirm the presence of expected functional groups and the overall structural integrity of the synthesized compounds (Dani et al., 2013).
Chemical Reactions and Properties
Compounds in this category exhibit a range of chemical behaviors, including reactions catalyzed by metal ions and interactions that lead to the formation of heterocycles. For instance, reactions in the presence of manganese(II) nitrate have been shown to cyclize substituted thiosemicarbazide into thiadiazole (Dani et al., 2013).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystalline structure have been determined using a variety of analytical methods. Crystallography reports provide insight into the crystalline structures and stabilizing interactions within similar compounds, contributing to our understanding of their physical properties (Sharma et al., 2016).
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity, stability, and interactions with biological targets, have been explored through experimental and computational studies. For instance, molecular docking studies have been conducted to predict interactions with biological enzymes, suggesting potential mechanisms of action (Pavlova et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(4-methylthiadiazol-5-yl)methyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-14-20(28-23-22-14)12-24(2)21(25)11-17(15-6-4-3-5-7-15)16-8-9-18-19(10-16)27-13-26-18/h3-10,17H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCIWZYKHDYFLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)CN(C)C(=O)CC(C2=CC=CC=C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-3-phenylpropanamide |
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